7-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one
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Overview
Description
The compound 7-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one is a complex organic molecule that features a piperazine ring, a chromenone core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Chromenone Core: The chromenone core is introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the chromenone core.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound’s piperazine ring is known for its activity in various biological systems. It can be used in the study of receptor-ligand interactions and enzyme inhibition.
Medicine
Piperazine derivatives are known for their activity against a range of diseases, including psychiatric disorders and infections .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The chromenone core can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- (2-{4-[(3-Chlorophenyl)(phenyl)methyl]-1-piperazinyl}ethoxy)acetic acid dihydrochloride
Uniqueness
The uniqueness of 7-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one lies in its combination of a piperazine ring and a chromenone core, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C28H27ClN2O3 |
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Molecular Weight |
475.0 g/mol |
IUPAC Name |
7-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy]-2-methyl-3-phenylchromen-4-one |
InChI |
InChI=1S/C28H27ClN2O3/c1-20-27(21-6-3-2-4-7-21)28(32)25-11-10-24(19-26(25)34-20)33-17-16-30-12-14-31(15-13-30)23-9-5-8-22(29)18-23/h2-11,18-19H,12-17H2,1H3 |
InChI Key |
OCLDCRQIJIZMKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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